molecular formula C18H21N3 B8291807 5-Benzyl-2-(2-aminophenyl)-2,5-diazabicyclo[2.2.1]heptane

5-Benzyl-2-(2-aminophenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B8291807
M. Wt: 279.4 g/mol
InChI Key: WKCCVCSJZFVTNJ-UHFFFAOYSA-N
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Patent
US06638925B2

Procedure details

5.0 g (124) in 360 mL ethanol and 20 mL water with 4 g NH4Cl and 6.7 iron powder were heated to reflux temperature under 4 hours of mechanical agitation. The reaction solution is filtered over Celite and active carbon, evaporated, absorbed in 100 mL water, brought to pH 10 by means of K2CO3 and extracted with ether (4×50 mL). The combined organic phases were dried with Na2SO4, evaporated and distilled in a bulb tube (Kp: 5 mbar; 160-170° C.): 2.20 g (48.8% of the theoretical yield.) (125) as colorless oil. DC: CHCl3/methanol (9:1).
Name
( 124 )
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH:12]2[CH2:14][CH:9]1[CH2:10][N:11]2[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N+:21]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH4+].[Cl-]>C(O)C.O.[Fe]>[CH2:1]([N:8]1[CH2:13][CH:12]2[CH2:14][CH:9]1[CH2:10][N:11]2[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[NH2:21])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
( 124 )
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C2CN(C(C1)C2)C2=C(C=CC=C2)[N+](=O)[O-]
Name
Quantity
4 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
360 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature under 4 hours of mechanical agitation
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction solution is filtered over Celite and active carbon
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
absorbed in 100 mL water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled in a bulb tube (Kp: 5 mbar; 160-170° C.)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1C2CN(C(C1)C2)C2=C(C=CC=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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